molecular formula C15H10N2O3 B6300301 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one CAS No. 1048915-21-4

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one

Cat. No. B6300301
CAS RN: 1048915-21-4
M. Wt: 266.25 g/mol
InChI Key: DBJUGMPRJVREQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one, also known as 3-Dioxolen-5-ylindolin-2-one, is an indole-based heterocyclic compound that has been used in various scientific research applications. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one is not completely understood. However, it is believed that the compound binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition of activity prevents the production of prostaglandins, which reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one are not well understood. However, it has been found to be a potent inhibitor of the enzyme COX-2, which suggests that it may have anti-inflammatory and analgesic effects. In addition, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which suggests that it may have anti-allergic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one in laboratory experiments include its high potency as an inhibitor of COX-2 and 5-lipoxygenase, its availability, and its low cost. The main limitation of using this compound in laboratory experiments is its lack of selectivity. It has been found to inhibit not only COX-2 and 5-lipoxygenase, but also other enzymes, which may lead to unintended side effects.

Future Directions

For the use of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and pharmacology. In addition, further research into its selectivity and potential side effects is needed. Finally, further research into its potential as an inhibitor of other enzymes and its potential applications in other fields is also needed.

Synthesis Methods

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one can be synthesized by a method known as the Beckmann rearrangement. This method involves the conversion of a cyclic ketone to an amide using an acid catalyst. The reaction proceeds by first forming an oxime intermediate which then undergoes an intramolecular rearrangement to form the desired product. This synthesis method has been used to synthesize a variety of indole-based heterocyclic compounds, including 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one.

Scientific Research Applications

3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In particular, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation, pain, and fever. Inhibition of COX-2 has been studied as a potential treatment for inflammatory and pain-related conditions. 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one has been found to be a potent inhibitor of COX-2, making it a potential therapeutic agent for these conditions.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJUGMPRJVREQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[3,4-D]1,3-dioxolen-5-ylimino)indolin-2-one

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